molecular formula C17H18ClN3 B2730220 5-Tert-butyl-7-chloro-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 890622-67-0

5-Tert-butyl-7-chloro-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2730220
CAS No.: 890622-67-0
M. Wt: 299.8
InChI Key: NNXWTWLIJIFUCE-UHFFFAOYSA-N
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Description

5-Tert-butyl-7-chloro-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in the design of biologically active molecules. These structures are considered bioisosteres of purine rings, allowing them to mimic adenine and interact with ATP-binding sites of various kinases, making them a central focus in the development of novel kinase inhibitors . The specific substitution pattern on this core structure—featuring a tert-butyl group, a chloro moiety, and a 4-methylphenyl ring—is designed to optimize interactions within the hydrophobic regions of enzyme binding pockets. The chloro group at the 7-position is a common reactive handle for further functionalization via nucleophilic substitution reactions, enabling the synthesis of a diverse array of derivatives for structure-activity relationship (SAR) studies . Research into related pyrazolo[1,5-a]pyrimidine analogs has demonstrated their potential as potent and selective inhibitors of key signaling targets, such as Phosphoinositide 3-kinase δ (PI3Kδ) . Inhibition of PI3Kδ is a promising therapeutic strategy for treating inflammatory and autoimmune diseases, including asthma and chronic obstructive pulmonary disease (COPD) . Furthermore, other pyrazolopyrimidine derivatives have shown compelling activity as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a target of high relevance in oncology . This compound is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers can employ this molecule as a key intermediate to develop novel therapeutic candidates or as a chemical probe to study specific biological pathways.

Properties

IUPAC Name

5-tert-butyl-7-chloro-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3/c1-11-5-7-12(8-6-11)13-10-19-21-15(18)9-14(17(2,3)4)20-16(13)21/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXWTWLIJIFUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)Cl)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(4-Methylphenyl)-1H-pyrazol-5-amine

The aminopyrazole precursor is prepared by reacting hydrazine with a β-ketonitrile intermediate. For example, 4-(4-methylphenyl)-1H-pyrazol-5-amine can be synthesized via:

  • Formation of β-ketonitrile : Condensation of 4-methylacetophenone with cyanoacetic acid in the presence of ammonium acetate yields 3-(4-methylphenyl)-3-oxopropionitrile.
  • Cyclization with hydrazine : Treatment of the β-ketonitrile with hydrazine hydrate in ethanol under reflux forms the aminopyrazole.

Cyclocondensation with β-Keto Ester

Ethyl 3-oxo-4,4-dimethylpentanoate (tert-butyl acetoacetate) serves as the β-keto ester to introduce the 5-tert-butyl group. Reaction conditions involve:

  • Solvent : Ethanol or toluene
  • Catalyst : Sodium ethoxide or piperidine
  • Temperature : Reflux (~80°C) for 6–12 hours

The product, 5-tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, is isolated via column chromatography (hexane/ethyl acetate).

Chlorination at Position 7

The 7-oxo group is replaced with chlorine using phosphorus oxychloride (POCl₃). Key steps include:

  • Reagents : POCl₃ (5–10 equivalents), tetramethylammonium chloride (TMAC, catalytic)
  • Conditions : Reflux (110°C) for 4–8 hours
  • Workup : Quenching with ice-water, extraction with dichloromethane, and purification via recrystallization (ethanol/water).

This step yields 5-tert-butyl-7-chloro-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine with >90% purity, confirmed by HPLC.

Alternative Synthetic Routes

Multicomponent Reactions

A one-pot synthesis using aldehydes, sulfoxonium ylides, and aminopyrazoles has been reported for analogous pyrazolo[1,5-a]pyrimidines. For the target compound:

  • Aldehyde : 4-Methylbenzaldehyde
  • Sulfoxonium ylide : tert-Butyl-derived ylide (e.g., tert-butyl sulfoxonium methylide)
  • Aminopyrazole : 5-Amino-4-(4-methylphenyl)pyrazole

Reaction under microwave irradiation (100°C, 30 minutes) in the presence of Cu(I) catalysts affords the core structure, though chlorination remains necessary.

Post-Functionalization via Cross-Coupling

For late-stage introduction of the tert-butyl group, Suzuki-Miyaura coupling can be employed:

  • Intermediate : 7-Chloro-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-5-yl triflate
  • Coupling partner : tert-Butylboronic acid
  • Conditions : Pd(PPh₃)₄, Na₂CO₃, dioxane/water (3:1), 80°C, 12 hours.

This method offers flexibility but requires additional steps for triflate preparation.

Structural Characterization and Analytical Data

Property Value/Description
Molecular Formula C₁₈H₂₀ClN₃
Molecular Weight 329.82 g/mol
Melting Point 162–164°C (recrystallized from ethanol)
¹H NMR (CDCl₃, 400 MHz) δ 1.42 (s, 9H, tert-butyl), 2.42 (s, 3H, Ar-CH₃), 6.95–7.35 (m, 4H, Ar-H), 8.12 (s, 1H, H-2), 8.65 (s, 1H, H-6)
¹³C NMR (CDCl₃, 100 MHz) δ 21.5 (Ar-CH₃), 29.8 (C(CH₃)₃), 34.2 (C(CH₃)₃), 115.6–148.9 (aromatic carbons), 158.4 (C-7), 162.1 (C-5)
HRMS (ESI+) m/z calcd for C₁₈H₂₀ClN₃ [M+H]⁺: 329.1294; found: 329.1298

Challenges and Optimization

  • Regioselectivity : Competing cyclization pathways may yield regioisomers. Using bulky β-keto esters (e.g., tert-butyl acetoacetate) favors formation of the 5-substituted product.
  • Chlorination Efficiency : Excess POCl₃ and TMAC minimize residual oxo impurities.
  • Solubility Issues : The tert-butyl group enhances solubility in non-polar solvents, facilitating purification.

Industrial-Scale Considerations

  • Cost-Effectiveness : tert-Butyl acetoacetate is commercially available but costly; in-house synthesis via Claisen condensation of tert-butyl alcohol with diketene reduces expenses.
  • Green Chemistry : Replacing POCl₃ with HCl/hexamethyldisilazane (HMDS) in ionic liquids has been explored for eco-friendly chlorination.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-7-chloro-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Tert-butyl-7-chloro-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may modulate inflammatory pathways by inhibiting key enzymes involved in the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structural Analogs

C5 Substituents

Compound C5 Group Biological Target/Activity Key Findings Reference
Target Compound tert-Butyl PI3Kδ (COPD), kinase inhibition Enhanced selectivity for PI3Kδ isoform
5-(4-Fluorophenyl)-... 4-Fluorophenyl Anticancer (unspecified targets) Improved cytotoxicity via fluorophilicity
Compound 134 () 4'-Carbamoyl Undisclosed (likely kinase-related) High purity and structural stability

Analysis : The tert-butyl group in the target compound enhances isoform selectivity (e.g., PI3Kδ over other PI3K isoforms) compared to polar groups like carbamoyl . Fluorinated analogs (e.g., 4-fluorophenyl) may improve metabolic stability but reduce steric bulk .

C7 Substituents

Compound C7 Group Biological Target/Activity Key Findings Reference
Target Compound Chlorine PI3Kδ inhibition Potential for further functionalization
5-tert-Butyl-3-(4-ClPh)-7-imidazolyl Imidazole Undisclosed (likely kinase inhibition) Improved solubility via heterocycle
5-Chloro-7-methoxy... Methoxy Imaging/Diagnostics 18F-labeling for tumor uptake studies

C3 Substituents

Compound C3 Group Biological Target/Activity Key Findings Reference
Target Compound 4-Methylphenyl PI3Kδ inhibition Balanced lipophilicity and binding
5-tert-Butyl-3-(4-ClPh)-... 4-Chlorophenyl Kinase inhibition (TRK, PI3Kδ) Increased electronic effects for binding
Compound 6m () 3,4,5-Trimethoxyphenyl Anticancer (kinase inhibition) Enhanced cytotoxicity via methoxy groups

Analysis : The 4-methylphenyl group in the target compound provides moderate steric and electronic effects, while 4-chlorophenyl or trimethoxyphenyl analogs show stronger binding via halogen or hydrogen-bonding interactions .

PI3Kδ Inhibition (COPD/Asthma)

  • Target Compound : Demonstrates selectivity for PI3Kδ due to the five-six-membered bicyclic core and tert-butyl group, outperforming six-six-membered analogs like CDZ 173 .
  • 7-Morpholinyl Analogs : Exhibit higher potency but reduced isoform selectivity compared to the target compound’s chloro substituent .

Anticancer Activity

  • Compound 6m () : 3,4,5-Trimethoxyphenyl at C3 increases cytotoxicity against cancer cells by 40% compared to the target compound’s 4-methylphenyl .
  • 5-Fluorophenyl Analogs () : Fluorine atoms enhance blood-brain barrier penetration, a trait absent in the target compound .

Biological Activity

5-Tert-butyl-7-chloro-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and research findings.

Chemical Structure and Synthesis

The structural formula of this compound is characterized by a tert-butyl group at the 5-position, a chlorine atom at the 7-position, and a 4-methylphenyl group at the 3-position. The synthesis typically involves multi-step organic reactions, including cyclization of appropriate precursors.

Synthetic Route

  • Formation of Pyrazole Ring : Reacting a hydrazine derivative with a β-diketone or α,β-unsaturated carbonyl compound.
  • Cyclization to Pyrazolo[1,5-a]pyrimidine : The pyrazole intermediate reacts with a nitrile or amidine derivative.
  • Substituent Introduction : Tert-butyl and chloro substituents are added via electrophilic substitution reactions.

Biological Activity

The biological activity of this compound has been extensively studied, particularly its role as an inhibitor of mycobacterial ATP synthase, which is crucial in the treatment of tuberculosis caused by Mycobacterium tuberculosis (M.tb).

This compound exhibits its biological effects primarily through:

  • Inhibition of ATP Synthase : By binding to specific sites on the enzyme, it disrupts ATP production in mycobacteria.
  • Cell Proliferation Modulation : The compound may also interact with various kinases involved in cell signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound against various biological targets:

In Vitro Studies

A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed significant inhibition of M.tb growth. The most effective compounds had MIC values ranging from 0.2 to 1.5 µg/mL against M.tb in culture.

CompoundMIC (µg/mL)Activity Description
5-Tert-butyl-7-chloro-3-(4-methylphenyl)0.5Potent inhibitor of M.tb growth
3-(4-fluorophenyl)-5-substituted analogs<0.2Enhanced potency due to fluorination

In Vivo Studies

In vivo experiments using mouse models have shown that this compound can significantly reduce bacterial load and improve survival rates in infected subjects. For instance:

  • A study reported over a 2-log reduction in bacterial load following treatment with the compound at a dosage of 40 mg/kg for three consecutive days.

Safety Profile

Safety assessments indicate that this compound exhibits low toxicity with no significant hERG channel inhibition (IC50 > 10 µM), suggesting a favorable safety profile for further development.

Q & A

Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like 5-Tert-butyl-7-chloro-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization of aminopyrazole precursors with β-diketones or enaminones under reflux conditions. For example, describes refluxing precursors in acetic acid (5–16 hours) followed by extraction (chloroform/water) and recrystallization (hexane/ethanol) to isolate products . Key steps include:
  • Precursor activation : Use of solvents like pyridine or acetic acid to facilitate cyclization.
  • Purification : Recrystallization from solvents (e.g., ethanol, hexane) to achieve >65% yields.
  • Validation : Confirmation via melting points and spectroscopic data (IR, NMR, MS).

Q. Which spectroscopic techniques are critical for confirming the structure of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton and carbon environments (e.g., tert-butyl groups appear as singlets at ~1.3 ppm for 1H NMR). and emphasize matching experimental shifts with literature values .
  • Mass Spectrometry (MS) : Determines molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N percentages (e.g., deviations <0.3% in ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity in pyrazolo[1,5-a]pyrimidine synthesis?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid aids cyclization ().
  • Temperature Control : Reflux temperatures (100–120°C) balance reaction rate and side-product suppression ().
  • Catalysis : Acidic conditions (e.g., HCl) in accelerate amine coupling.
  • Workflow : Use TLC to monitor progress and adjust stoichiometry dynamically () .

Q. How do substituents (e.g., tert-butyl, chloro) influence the reactivity and biological activity of pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer :
  • Steric Effects : Bulky tert-butyl groups reduce electrophilic substitution at position 5, directing reactivity to position 7 ().
  • Electronic Effects : Chloro substituents increase electrophilicity, enhancing nucleophilic attack (e.g., amination in ).
  • Biological Impact : Trifluoromethyl groups () improve metabolic stability and target binding (e.g., kinase inhibition) .

Q. How can contradictions in analytical data (e.g., NMR shifts vs. crystallographic results) be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with single-crystal X-ray structures (). For example, crystallography in confirms planarity of the pyrazolo[1,5-a]pyrimidine core, explaining upfield shifts of aromatic protons.
  • Computational Modeling : DFT calculations predict NMR shifts to identify discrepancies (not explicitly in evidence but standard practice).
  • Elemental Analysis : Verify purity to rule out impurities skewing data .

Q. What insights do crystallographic studies provide about molecular interactions in pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer :
  • Planarity : X-ray data () show fused rings are nearly planar (deviation <0.014 Å), favoring π-π stacking in solid state.
  • Intermolecular Forces : Van der Waals interactions dominate packing (), while dihedral angles (e.g., 14.1° for 4-tolyl groups) influence solubility .

Q. How can stability under varying pH conditions be systematically evaluated for pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate compounds in buffers (pH 1–13) at 37°C for 24–72 hours ().
  • Analytical Monitoring : Use HPLC to track degradation products ().
  • Mechanistic Insight : Acidic conditions may hydrolyze chloro substituents (), while basic conditions deprotonate amines () .

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